2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs and analgesics. Its molecular formula is with a molecular weight of approximately 300.35 g/mol. This compound is notable for its potential applications in pharmaceutical research and development, particularly in the synthesis of targeted therapies.
This compound can be sourced from various chemical suppliers and research institutions. The classification of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide includes:
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide typically involves multi-step organic reactions. The following methods are commonly employed:
The synthesis may require specific reagents such as:
The molecular structure of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide can be represented using various structural notations:
NC(=O)CN1C(=O)c2ccccc2S1(=O)=O
InChI=1S/C14H16N2O4S/c15-11(18)8-16-14(17)9(12)5-3-1-2-4-6-10(5)13(19)20/h1-6H,7-8H2,(H2,15,18)
The compound exhibits a complex three-dimensional structure that contributes to its biological activity. The presence of both benzoxazole and thiolane rings enhances its interaction with biological targets.
The compound can undergo several chemical reactions including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide primarily involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects through these mechanisms.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize this compound's purity and structure.
The primary applications of 2-(1,2-benzoxazol-3-y)-N-[[(1,1-dioxothiolan-3-y)methyl]acetamide include:
This compound represents a significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1